1-difluoromethanesulfonylpiperazine hydrochloride
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Overview
Description
1-Difluoromethanesulfonylpiperazine hydrochloride is a synthetic compound characterized by the presence of a difluoromethanesulfonyl group attached to a piperazine ring. It is commonly used in pharmaceutical research and chemical synthesis due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-difluoromethanesulfonylpiperazine hydrochloride typically involves the reaction of piperazine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction parameters and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Difluoromethanesulfonylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various piperazine derivatives, while oxidation and reduction reactions can produce different sulfonyl or amine derivatives.
Scientific Research Applications
1-Difluoromethanesulfonylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-difluoromethanesulfonylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-Difluoromethanesulfonylpiperazine: Lacks the hydrochloride group but shares similar chemical properties and reactivity.
Methanesulfonylpiperazine: Contains a methanesulfonyl group instead of a difluoromethanesulfonyl group, resulting in different reactivity and applications.
Uniqueness: 1-Difluoromethanesulfonylpiperazine hydrochloride is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1332886-65-3 |
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Molecular Formula |
C5H11ClF2N2O2S |
Molecular Weight |
236.67 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)piperazine;hydrochloride |
InChI |
InChI=1S/C5H10F2N2O2S.ClH/c6-5(7)12(10,11)9-3-1-8-2-4-9;/h5,8H,1-4H2;1H |
InChI Key |
BAXMJDUVCBTVTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(F)F.Cl |
Purity |
75 |
Origin of Product |
United States |
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